molecular formula C7H11ClF3NO2 B1453447 Methyl (3S,4S)-4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride CAS No. 1189909-25-8

Methyl (3S,4S)-4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride

Cat. No. B1453447
CAS RN: 1189909-25-8
M. Wt: 233.61 g/mol
InChI Key: RQQYZTONTAQRGS-TYSVMGFPSA-N
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Description

Methyl (3S,4S)-4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride (MTPCH) is a synthetic compound that has been used in a wide range of scientific research applications. It has recently become a popular choice for laboratory experiments due to its unique chemical properties and its availability in both powder and liquid forms. MTPCH has been studied extensively in the fields of biochemistry and physiology, and its mechanism of action has been elucidated.

Scientific Research Applications

Influenza Neuraminidase Inhibition

A study describes the synthesis and analysis of potent inhibitors of influenza neuraminidase, highlighting compounds with pyrrolidine cores that show significant inhibitory activity. The research includes the development of core structures and analogues based on the active site of neuraminidase, identifying compounds with potent NA inhibitory activity. The interaction of these compounds with the enzyme's active site was confirmed through X-ray crystallography, demonstrating their potential in influenza treatment strategies (Wang et al., 2001).

Synthesis of Aminopyrroles

Another research application involves the synthesis of trifluoromethyl-substituted aminopyrroles using a trifluoro-containing building block. This method demonstrates the versatility of the compound in creating aminopyrrole derivatives, which are valuable in various chemical synthesis processes and potential medicinal chemistry applications (Khlebnikov et al., 2018).

Trifluoromethylated Heterocycles Synthesis

The compound is also integral in the synthesis of trifluoromethylated pyrano[4,3-b]pyrans, showcasing a one-pot three-component reaction that highlights its utility in creating fluorinated fused heterocyclic compounds. This work emphasizes the compound's role in developing novel materials with potential applications in pharmaceuticals and agrochemicals (Wang et al., 2012).

N-Protected Methyl Pyrrole-3-carboxylates Synthesis

Research on the synthesis of N-protected methyl pyrrole-3-carboxylates from α-amino acids demonstrates the compound's application in constructing functionalized heterocycles. This synthesis pathway highlights its significance in organic chemistry, offering routes to various pyrrole derivatives (Grošelj et al., 2013).

Organocatalysis

The compound has been explored as a catalyst in organic synthesis, specifically in the transesterification reactions. This application underlines its potential as an organocatalyst, contributing to more efficient and environmentally friendly chemical processes (Ishihara et al., 2008).

properties

IUPAC Name

methyl (3S,4S)-4-(trifluoromethyl)pyrrolidine-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F3NO2.ClH/c1-13-6(12)4-2-11-3-5(4)7(8,9)10;/h4-5,11H,2-3H2,1H3;1H/t4-,5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQQYZTONTAQRGS-TYSVMGFPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CNCC1C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CNC[C@H]1C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (3S,4S)-4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl (3S,4S)-4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride
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Methyl (3S,4S)-4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride
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Methyl (3S,4S)-4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride
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Methyl (3S,4S)-4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride
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Methyl (3S,4S)-4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride
Reactant of Route 6
Methyl (3S,4S)-4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride

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